Cas no 1261605-36-0 (3-(2-chloro-6-methoxyphenyl)propanoic acid)

3-(2-chloro-6-methoxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2'-Chloro-6'-methoxyphenyl)propionic acid
- 3-(2-chloro-6-methoxyphenyl)propanoic acid
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- MDL: MFCD18393615
- インチ: 1S/C10H11ClO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
- InChIKey: PGMJGRUHCMEABM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1CCC(=O)O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.5
3-(2-chloro-6-methoxyphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013027499-500mg |
3-(2'-Chloro-6'-methoxyphenyl)propionic acid |
1261605-36-0 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Enamine | EN300-1967028-0.05g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1967028-5.0g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1967028-10.0g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 10g |
$3131.0 | 2023-05-25 | ||
Enamine | EN300-1967028-10g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 10g |
$3007.0 | 2023-09-16 | ||
Alichem | A013027499-250mg |
3-(2'-Chloro-6'-methoxyphenyl)propionic acid |
1261605-36-0 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A013027499-1g |
3-(2'-Chloro-6'-methoxyphenyl)propionic acid |
1261605-36-0 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Enamine | EN300-1967028-1.0g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 1g |
$728.0 | 2023-05-25 | ||
Enamine | EN300-1967028-2.5g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1967028-0.1g |
3-(2-chloro-6-methoxyphenyl)propanoic acid |
1261605-36-0 | 0.1g |
$615.0 | 2023-09-16 |
3-(2-chloro-6-methoxyphenyl)propanoic acid 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
3-(2-chloro-6-methoxyphenyl)propanoic acidに関する追加情報
Research Brief on 3-(2-chloro-6-methoxyphenyl)propanoic acid (CAS: 1261605-36-0): Recent Advances and Applications
The compound 3-(2-chloro-6-methoxyphenyl)propanoic acid (CAS: 1261605-36-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This aromatic propanoic acid derivative, characterized by its chloro and methoxy substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential as a building block for more complex pharmaceutical agents.
In the context of synthetic chemistry, researchers have developed novel catalytic methods for the efficient production of 3-(2-chloro-6-methoxyphenyl)propanoic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a palladium-catalyzed coupling approach that improved yield to 82% while reducing unwanted byproducts. This advancement addresses previous challenges in the large-scale synthesis of this compound, particularly regarding the control of regioisomers during the substitution reactions.
From a pharmacological perspective, the compound has shown interesting activity as a modulator of inflammatory pathways. In vitro studies using human macrophage cell lines revealed that 3-(2-chloro-6-methoxyphenyl)propanoic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 3.2 μM, while showing minimal effect on COX-1 at concentrations up to 100 μM. This selectivity profile suggests potential applications in developing new anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
Recent structural-activity relationship (SAR) studies have explored modifications to the propanoic acid moiety while maintaining the 2-chloro-6-methoxyphenyl core. These investigations, published in Bioorganic & Medicinal Chemistry Letters, identified that the carboxylic acid group is crucial for target engagement, while modifications to the alkyl chain length significantly affect membrane permeability and bioavailability. The optimal three-carbon linker appears to balance these physicochemical properties effectively.
In drug discovery applications, 3-(2-chloro-6-methoxyphenyl)propanoic acid has served as a key intermediate in the synthesis of several candidate molecules. Notably, it has been incorporated into novel dual-acting compounds targeting both inflammation and pain pathways. A recent patent application (WO2023/145672) describes its use in creating hybrid molecules that combine COX-2 inhibition with TRPV1 modulation, potentially offering improved pain management with lower abuse liability.
Looking forward, the unique structural features of 3-(2-chloro-6-methoxyphenyl)propanoic acid continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where the chloro and methoxy substituents may facilitate specific interactions with certain transporter proteins. Additionally, computational modeling studies are underway to predict its binding modes with various biological targets, which could accelerate the discovery of new therapeutic applications for this versatile chemical scaffold.
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